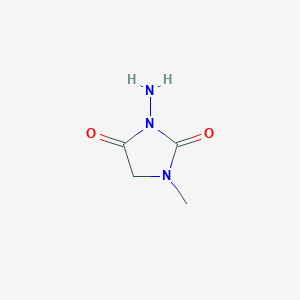![molecular formula C13H8O3 B13696820 1-Hydroxy-3H-benzo[f]chromen-3-one](/img/structure/B13696820.png)
1-Hydroxy-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3H-benzo[f]chromen-3-one is a compound belonging to the class of chromenes, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3H-benzo[f]chromen-3-one can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation between 2-acetyl-3H-benzo[f]chromen-3-one and 4-hydroxybenzaldehyde in a basic medium. The resulting product is then esterified with carboxylic acids in the presence of phosphoryl chloride and anhydrous zinc chloride . Another method involves the reaction between triphenylphosphine and dimethyl acetylenedicarboxylate with naphthols, leading to the formation of vinyl triphenylphosphonium salts, which undergo aromatic electrophilic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave irradiation and catalyst-free, solvent-free conditions has been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxychromenes and other reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of substituted chromenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxychromenes and other reduced forms.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
1-Hydroxy-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of organic fluorescent materials for biochemical and biological imaging
Mechanism of Action
The mechanism of action of 1-Hydroxy-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes
Comparison with Similar Compounds
1-Hydroxy-3H-benzo[f]chromen-3-one can be compared with other similar compounds such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Possess antioxidant and anti-inflammatory activities.
Chalcones: Exhibit a wide range of biological activities, including anticancer and antimicrobial effects
Uniqueness: this compound stands out due to its unique combination of biological activities and its potential for use in various fields, from medicinal chemistry to industrial applications .
Properties
Molecular Formula |
C13H8O3 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-hydroxybenzo[f]chromen-3-one |
InChI |
InChI=1S/C13H8O3/c14-10-7-12(15)16-11-6-5-8-3-1-2-4-9(8)13(10)11/h1-7,14H |
InChI Key |
CDPQYNCOWQWSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=O)O3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



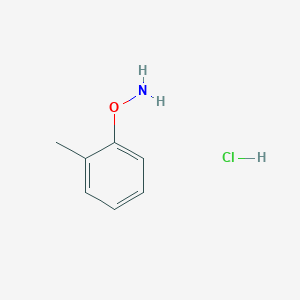
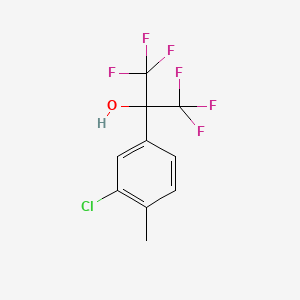

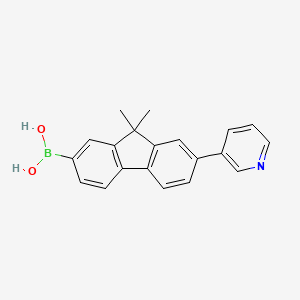
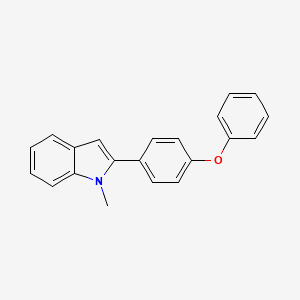
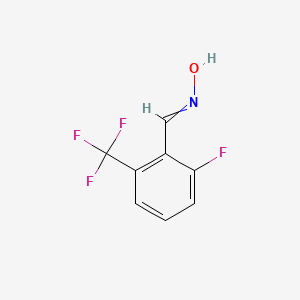
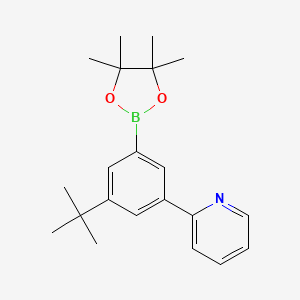
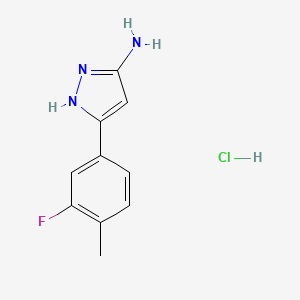
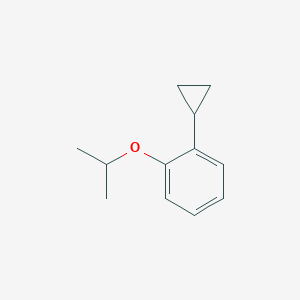


![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
